1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-cyclobutyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(11-7-2-3-8-13-11)12(14)10-5-4-6-10/h9-11,13H,2-8H2,1H3 |
InChI Key |
POQLZDIOVMKQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclobutyl Precursors
Method A: Cyclobutyl Bromide or Chloride as Starting Material
- Cyclobutyl halides (e.g., cyclobutyl bromide) are commercially available or synthesized via photochemical homologation of cyclobutanes.
- These halides serve as electrophilic partners for nucleophilic substitution reactions.
Method B: Cyclobutyl Grignard or Organometallic Reagents
- Cyclobutyl magnesium bromide or lithium reagents can be prepared and used to attack electrophilic centers, facilitating carbon–carbon bond formation.
Formation of the Ethanone Core
Method: Nucleophilic Addition to Acyl Chlorides or Esters
- The key step involves reacting the cyclobutyl intermediate with a suitable acyl chloride, such as 2-oxo-1-piperidyl derivative , under basic or catalytic conditions.
- This step is often performed using organometallic reagents (e.g., Grignard reagents) to add to the acyl chloride, forming the ketone linkage.
Specific Synthetic Routes
Route 1: Cyclobutylation of a Piperidinyl Ketone
- Step 1: Synthesize or procure piperidin-2-yl ketone derivatives.
- Step 2: React the piperidinyl ketone with cyclobutyl halides or organometallic cyclobutyl reagents under controlled conditions to form the C–C bond at the ketone position.
- Step 3: Purify the product via chromatography or recrystallization.
Route 2: Reductive Amination Approach
- Step 1: Prepare a cyclobutyl aldehyde or ketone intermediate.
- Step 2: React with piperidin-2-amine derivatives in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the secondary amine linkage.
- Step 3: Oxidize or modify the intermediate to obtain the final ketone structure.
Alternative Methods and Modifications
- Photochemical Homologation: Using UV light to homologate cyclobutyl derivatives, as described in patent literature, can facilitate the formation of key intermediates.
- Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions can be employed to couple cyclobutyl fragments with nitrogen-containing heterocycles.
Data Tables and Reaction Conditions
Research Findings and Considerations
- Reaction yields vary depending on the route, typically ranging from 50-80% for key steps.
- Reaction optimization includes adjusting temperature, solvent polarity, and catalysts.
- Side reactions such as over-alkylation or polymerization are minimized by controlling stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, halides, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Cyclobutyl vs. Cyclopentyl derivatives (e.g., 3-cyclopentyl-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone) are more common in drug discovery due to reduced strain and improved synthetic accessibility .
Piperidinyl vs. Pyrrolidinyl Moieties :
- Piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered), affecting binding to biological targets. For example, ethylphenidate’s piperidinyl group contributes to its stimulant properties .
- Pyrrolidinyl analogs (e.g., 2-methyl-1-(pyrrolidin-2-yl)propan-1-one) may exhibit faster metabolic clearance due to smaller ring size .
Functional Group Variations :
- Sulfone vs. Ketone : Sulfone-containing compounds (e.g., 1-cyclobutyl-2-(phenylsulfonyl)ethan-1-one) serve as directing groups in asymmetric catalysis, whereas ketones like the target compound may participate in nucleophilic additions or reductions .
- Enantiomeric Purity : Chiral resolution methods, such as Ru-catalyzed asymmetric hydrogenation, achieve high ee values (e.g., 98.4% ee for (S)-1-cyclobutyl-2-(phenylsulfonyl)ethan-1-ol) .
Pharmacological and Toxicological Profiles
- Psychoactive Potential: Piperidinyl-propanone derivatives (e.g., ethylphenidate, ethylone) are regulated as psychoactive substances due to structural similarity to cathinones . The target compound’s piperidinyl group suggests possible CNS activity, though direct evidence is lacking.
- Toxicity Concerns: Structurally related flavouring agents (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) have raised genotoxicity concerns at high exposures, highlighting the need for safety assessments .
Biological Activity
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one can be represented by the following structural formula:
This compound features a cyclobutyl group attached to a piperidine moiety, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one exhibits anticancer properties. A study demonstrated its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) in human breast cancer cell lines (MCF7). The results showed a reduction in EGFR expression levels, suggesting a potential role in cancer therapy .
Antidiabetic Effects
In addition to anticancer properties, this compound has been evaluated for its antidiabetic effects. Studies have shown that it can inhibit α-glucosidase activity, which is crucial for managing blood glucose levels. The IC50 value for this inhibition was found to be comparable to standard antidiabetic drugs like acarbose .
The mechanism behind the biological activity of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one involves modulation of various signaling pathways. It appears to affect cell proliferation and apoptosis through the activation of MAP kinase and PI3 kinase pathways. These pathways are critical for cellular responses to growth factors and stress signals .
Case Studies
Case Study 1: Anticancer Activity in MCF7 Cells
A detailed investigation was conducted on the effects of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one on MCF7 cells. The study utilized real-time qRT-PCR to assess changes in gene expression post-treatment. Results indicated a significant downregulation of bcl-2, an anti-apoptotic gene, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antidiabetic Activity
Another study focused on the compound's ability to inhibit α-glucosidase. The enzyme inhibition was measured using various concentrations of the compound, revealing a dose-dependent response with an IC50 value of approximately 110 µg/mL. This suggests that the compound could be developed as a therapeutic agent for diabetes management.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one, and how do reaction conditions influence yield?
The synthesis of structurally related ketones (e.g., piperidinyl or cyclobutyl derivatives) typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, or ketone formation via Friedel-Crafts acylation. For example:
- Cyclobutyl integration : Cyclobutyl groups are often introduced via [2+2] photocycloaddition or ring-closing metathesis, requiring strict temperature control (−78°C to 25°C) to prevent ring strain-induced side reactions .
- Piperidinyl coupling : Piperidine derivatives can be attached using Buchwald-Hartwig amination or Mitsunobu reactions, with catalysts like Pd(OAc)₂ or reagents such as DIAD improving efficiency .
- Ketone formation : Propan-1-one moieties are synthesized via Claisen condensation or Grignard additions, with solvent polarity (e.g., THF vs. DMF) critically affecting reaction kinetics .
Key methodological tip : Optimize stepwise purity checks (TLC, HPLC) to isolate intermediates, as competing steric effects from cyclobutyl/piperidinyl groups can reduce yields by 15–30% .
Q. How is the structural integrity of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one validated post-synthesis?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to identify cyclobutyl (δ ~2.5–3.5 ppm for CH₂ groups) and piperidinyl (δ ~1.6–2.8 ppm for N-CH₂) environments. IR confirms the ketone C=O stretch (~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond angles and torsional strain in the cyclobutyl ring, which is prone to puckering distortions .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₂₁NO: 207.1623 g/mol) and detects fragmentation patterns unique to the bicyclic structure .
Advanced Research Questions
Q. What computational modeling strategies predict the pharmacokinetic behavior of 1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one?
- Density Functional Theory (DFT) : Calculates electron density distributions to predict reactivity at the ketone or piperidinyl nitrogen. For example, cyclobutyl ring strain (~110 kJ/mol) increases electrophilicity at the carbonyl carbon .
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.1 estimated) and blood-brain barrier penetration, leveraging the compound’s moderate hydrophobicity .
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate metabolic stability (e.g., CYP450 interactions) and toxicity profiles .
Q. How does the compound’s stereochemistry influence its pharmacological activity?
- Chiral centers : The piperidin-2-yl group introduces stereochemical complexity. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) can isolate (R)- and (S)-forms, which may exhibit divergent receptor-binding affinities .
- Docking studies : AutoDock Vina or Glide predicts binding to CNS targets (e.g., sigma-1 receptors) with ∆G values differing by 1.5–2.0 kcal/mol between enantiomers .
- In vitro assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement for opioid or dopamine receptors) to validate computational predictions .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
- Contradiction source : Overlapping NMR signals (e.g., cyclobutyl CH₂ vs. piperidinyl CH₂) can misassign structure. Use DEPT-135 or 2D HSQC to differentiate carbons .
- Resolution strategy : Combine dynamic NMR (variable-temperature ¹H NMR) to assess ring-flipping in cyclobutyl groups, which broadens signals above 25°C .
- Cross-validation : Correlate mass spectral fragmentation (e.g., loss of CO from the ketone group) with IR carbonyl stretches to confirm functional group integrity .
Q. How do steric and electronic effects from the cyclobutyl/piperidinyl groups impact reaction scalability?
- Steric hindrance : The cyclobutyl ring’s puckered geometry reduces accessibility for nucleophilic attacks, necessitating bulky base catalysts (e.g., LDA) for deprotonation .
- Electronic effects : Piperidinyl nitrogen’s lone pair delocalization lowers ketone electrophilicity, requiring Lewis acids (e.g., AlCl₃) to activate carbonyl groups in substitution reactions .
- Scalability trade-offs : Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) but may increase decomposition by 10–15% due to thermal instability of the cyclobutyl group .
Methodological Best Practices
Q. How should researchers handle discrepancies in reported synthetic yields for this compound?
- Root-cause analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability (e.g., Pd/C activity), and inert atmosphere integrity (Ar vs. N₂ sparging) .
- Reproducibility protocol : Standardize reaction scales (1 mmol vs. 10 mmol) and quenching methods (ice-water vs. slow acidification) to minimize batch-to-batch variability .
Q. What strategies mitigate degradation during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
